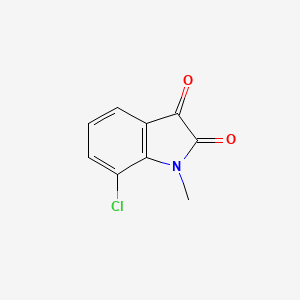![molecular formula C9H9NO3 B1600942 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 6529-94-8](/img/structure/B1600942.png)
7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction . Another method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated and confirmed by 1H NMR, 13C NMR, and Mass spectra .Chemical Reactions Analysis
A convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the efficiency of the transformation of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was demonstrated by compatibility with a wide range of functional groups .Applications De Recherche Scientifique
Synthesis of Medium-Sized Benzo[b]Azocines and Benzo[b]AzoNines
- Scientific Field : Organic Chemistry .
- Application Summary : An efficient photochemical radical sulfonyl cyclization of designed dienes to medium-sized benzo[b]azocines and benzo[b]azonines was developed . This chemoselective method provides new highly functionalized eight- and nine-membered N-heterocycles .
- Methods of Application : The method involves a photochemical radical sulfonyl cyclization process . Radical inhibition experiments, light on/off experiments, and apparent quantum efficiency calculations were used to clarify the radical mechanism .
- Results or Outcomes : This method provides new sustainable routes for the synthesis of valuable medium-sized N-heterocycles .
TFA-Catalyzed Tandem Reaction of Benzo[d]Oxazoles
- Scientific Field : Organic Chemistry .
- Application Summary : A convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported for the first time .
- Methods of Application : The method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Results or Outcomes : The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .
Synthesis of Cephalandole A
- Scientific Field : Organic Chemistry .
- Application Summary : A method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was used to synthesize the natural product cephalandole A .
- Methods of Application : The method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Results or Outcomes : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .
Synthesis and Biological Evaluation of Novel Benzothiophene Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . These compounds were tested for their antimicrobial properties against indicator microorganisms .
- Methods of Application : The method involves coupling reactions and electrophilic cyclization reactions .
- Results or Outcomes : Some of the synthesized compounds displayed high antibacterial activity against S. aureus . In addition, some compounds showed high antioxidant capacities .
Synthesis and Antiproliferative Evaluation of New Sulfonamide Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : New sulfonamide derivatives were synthesized and evaluated for their antiproliferative properties .
- Methods of Application : The method involves the synthesis of new sulfonamide derivatives .
- Results or Outcomes : The antiproliferative properties of these new compounds were evaluated .
Synthesis of Cephalandole A
- Scientific Field : Organic Chemistry .
- Application Summary : A method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was used to synthesize the natural product cephalandole A .
- Methods of Application : The method involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .
- Results or Outcomes : The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .
Propriétés
IUPAC Name |
7-methoxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVRGLKGBFDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469228 | |
| Record name | 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |
CAS RN |
6529-94-8 | |
| Record name | 7-Methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6529-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

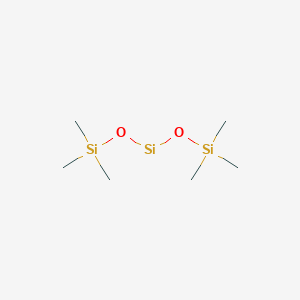
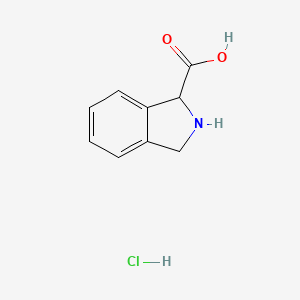
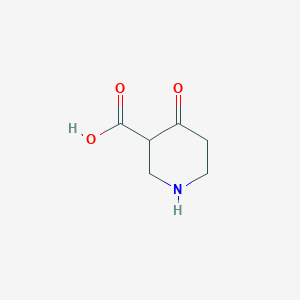
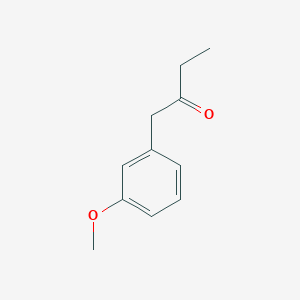
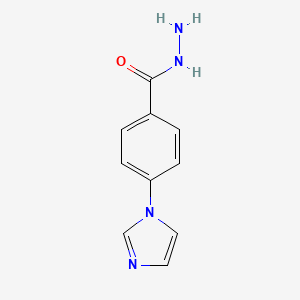
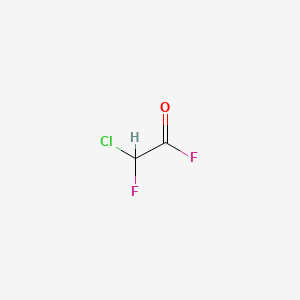
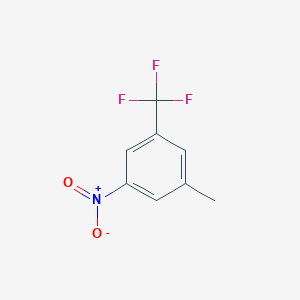
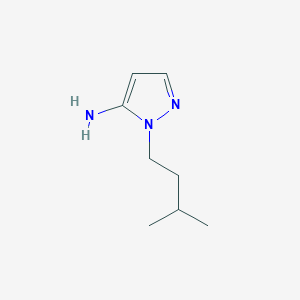
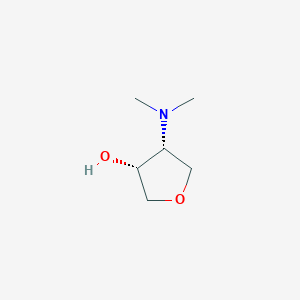
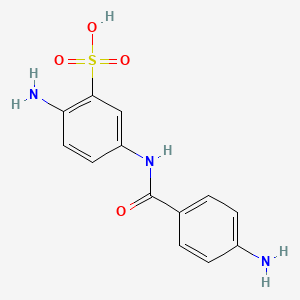
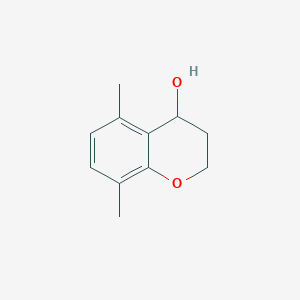
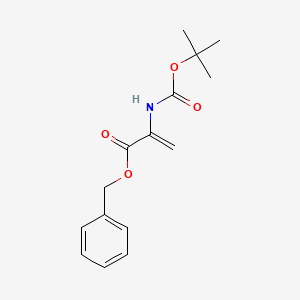
![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
